Product packaging for Acetic acid;2-methylundecan-2-ol(Cat. No.:CAS No. 163399-21-1)

Acetic acid;2-methylundecan-2-ol

Cat. No.: B14274414
CAS No.: 163399-21-1
M. Wt: 246.39 g/mol
InChI Key: BJIRQZYMUOWJNG-UHFFFAOYSA-N
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Description

Acetic acid;2-methylundecan-2-ol is a chemical reagent intended for research and development purposes only. It is not approved for diagnostic or therapeutic use. This compound is characterized as a mixture of acetic acid and a tertiary alcohol, 2-methylundecan-2-ol. In research contexts, such combinations are often explored for their synergistic effects in chemical synthesis and material science. Based on the properties of its components, this reagent may be investigated for its potential as a solvent or a processing aid. Acetic acid is known to act as a volatile acid catalyst or solubility enhancer for basic compounds in organic synthesis and pharmaceutical processing . Concurrently, tertiary alcohols like 2-methyl-2-butanol share structural similarities with the alcohol in this mixture and are recognized in research as solvents for resins, gums, and coating materials . Researchers are advised to handle this product with care, using appropriate personal protective equipment. Safety data should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O3 B14274414 Acetic acid;2-methylundecan-2-ol CAS No. 163399-21-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

163399-21-1

Molecular Formula

C14H30O3

Molecular Weight

246.39 g/mol

IUPAC Name

acetic acid;2-methylundecan-2-ol

InChI

InChI=1S/C12H26O.C2H4O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2(3)4/h13H,4-11H2,1-3H3;1H3,(H,3,4)

InChI Key

BJIRQZYMUOWJNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)O.CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylundecan 2 Yl Acetate and Its Analogs

Contemporary Esterification Strategies

Esterification remains a fundamental and widely utilized method for the synthesis of esters like 2-methylundecan-2-yl acetate (B1210297). Modern approaches focus on improving efficiency, yield, and sustainability.

Direct esterification involves the reaction of a carboxylic acid (acetic acid) with an alcohol (2-methylundecan-2-ol). The reaction is typically catalyzed by an acid. A general representation of this reaction is the Fischer-Speier esterification.

A relevant example, the synthesis of 2-methyl-3-buten-2-yl acetate, provides a model for the synthesis of 2-methylundecan-2-yl acetate. In a typical procedure, the alcohol is treated with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879). prepchem.com This method avoids the use of a strong acid catalyst and can lead to high yields.

Table 1: Representative Conditions for Direct Esterification of a Tertiary Alcohol

Reactants Reagents Solvent Conditions Yield Reference

This approach can be adapted for the synthesis of 2-methylundecan-2-yl acetate, where 2-methylundecan-2-ol would be the starting alcohol.

Transesterification is an alternative route to esters where the alkyl group of an existing ester is exchanged with another alcohol. For the synthesis of 2-methylundecan-2-yl acetate, this would involve reacting a simple acetate ester (like methyl acetate or ethyl acetate) with 2-methylundecan-2-ol in the presence of a catalyst.

Research on the transesterification of methyl 2-nitroacetate has shown that the process can be catalyzed by both acids and bases. sci-hub.se Dibutyltin(IV)oxide (DBTO) has been identified as an effective catalyst for the transesterification of methyl 2-nitroacetate with various alcohols, suggesting its potential applicability in the synthesis of other esters. sci-hub.se The efficiency of transesterification can be influenced by the nature of the substrate and the reaction conditions, with some reactions requiring elevated temperatures to proceed. sci-hub.se

Table 2: Catalysts in Transesterification Reactions

Ester Alcohol Catalyst Significance Reference

Synthesis from Precursor Molecules

The synthesis of 2-methylundecan-2-yl acetate can also be approached by first synthesizing a key precursor and then converting it to the final product.

The most direct precursor to 2-methylundecan-2-yl acetate is the corresponding alcohol, 2-methylundecan-2-ol. The derivatization of this alcohol to its acetate ester is a straightforward esterification reaction as detailed in section 2.1.1. The synthesis of 2-methylundecan-2-ol itself can be achieved through various means, such as the Grignard reaction between methylmagnesium bromide and undecan-2-one.

Another approach for derivatization involves the use of activating agents. For instance, the derivatization of acetate using methyl chloroformate (MCF) in the presence of an alcohol like 1-propanol (B7761284) has been demonstrated for the formation of propyl-acetate. researchgate.net A similar strategy could potentially be adapted for the reaction of an activated acetic acid derivative with 2-methylundecan-2-ol.

An alternative synthetic strategy involves the use of precursor molecules like alkyl halides or aldehydes. The aldehyde 2-methylundecanal (B89849) is a known compound, found in kumquat peel oil and used as a fragrance ingredient. wikipedia.org

The synthesis of 2-methylundecanal has been well-documented. One of the earliest methods is the Darzens reaction, involving the reaction of methyl nonyl ketone with ethyl chloroacetate. wikipedia.org Industrial synthesis of 2-methylundecanal often follows two main routes: one starting from methyl nonyl ketone and another from undecanal (B90771). wikipedia.org The enantiomers of 2-methylundecanal can be synthesized with high purity using the SAMP/RAMP hydrazone method. wikipedia.orgresearchgate.net

Once 2-methylundecanal is obtained, it can be converted to 2-methylundecan-2-ol through a Grignard reaction with methylmagnesium bromide. The resulting alcohol can then be esterified to 2-methylundecan-2-yl acetate.

Alternatively, a less direct route from an alkyl halide could be envisioned, for example, through the formation of an organometallic reagent followed by reaction with an appropriate ketone and subsequent esterification.

Catalytic Transformations in 2-Methylundecan-2-yl Acetate Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of esters. As mentioned, both acid and base catalysts are commonly employed in direct esterification and transesterification reactions.

Recent advancements in catalysis have explored the use of metal-organic frameworks (MOFs) and other novel materials. For instance, a cerium-based MOF, UiO-66-Pyca-Ce(III), has been shown to be an effective catalyst in the one-pot synthesis of polyhydroquinoline derivatives. nih.gov While not directly applied to esterification, this highlights the potential of developing bespoke catalysts for specific organic transformations.

In the context of related syntheses, palladium-catalyzed reactions are also prominent. For example, the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides utilizes a palladium acetate/phosphine catalytic system. researchgate.net The choice of catalyst can significantly impact the reaction's efficiency and the purity of the product.

The synthesis of various organic molecules, including those structurally related to the target compound, often relies on catalytic hydrogenation. For instance, the conversion of levulinic acid to 2-methyltetrahydrofuran (B130290) involves metal-supported catalysts. mdpi.com While not a direct step in the synthesis of 2-methylundecan-2-yl acetate from its immediate precursors, catalytic hydrogenation is a key step in the synthesis of some of the starting materials, such as undecanal from 1-decene (B1663960) via hydroformylation. wikipedia.org

Table 3: Mentioned Compounds

Compound Name
2-Methylundecan-2-yl acetate
Acetic acid
2-Methylundecan-2-ol
2-Methylundecanal
2-Methyl-3-buten-2-yl acetate
Triethylamine
4-Dimethylaminopyridine
Acetic anhydride
Dichloromethane
Methyl 2-nitroacetate
Dibutyltin(IV)oxide
Methyl acetate
Ethyl acetate
1-Propanol
Methyl chloroformate
Propyl-acetate
Methyl nonyl ketone
Ethyl chloroacetate
Undecanal
Methylmagnesium bromide
Undecan-2-one
1-Decene
Aryl-2-methyl-3-butyn-2-ols
Palladium acetate
Levulinic acid

Homogeneous Catalysis Systems

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of catalyst-substrate interaction. Traditional acid-catalyzed esterification, often employing concentrated sulfuric acid, is a classic homogeneous method. libretexts.org However, for tertiary alcohols like 2-methylundecan-2-ol, this approach is often problematic. The reaction mechanism can favor elimination (dehydration) to form an alkene over the desired substitution (esterification) due to the formation of a stable tertiary carbocation intermediate. echemi.com

To circumvent these challenges, milder and more selective homogeneous systems have been developed. One novel approach involves the use of triphenylphosphine (B44618) oxide (TPPO) with oxalyl chloride. royalsocietypublishing.orgnih.gov This system forms a reactive acyl phosphonium (B103445) salt intermediate that can activate the carboxylic acid for esterification under neutral and mild conditions. nih.gov While highly effective for primary and some secondary alcohols, this method shows significantly lower yields for sterically hindered tertiary alcohols. royalsocietypublishing.org

A more successful strategy for the esterification of tertiary alcohols utilizes benzotriazole (B28993) esters. These intermediates, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent, are highly reactive and can efficiently acylate even bulky tertiary alcohols like tert-butyl alcohol, achieving high yields where other methods fail. researchgate.net

Heterogeneous Catalysis Development

The development of heterogeneous catalysts represents a significant advancement in synthetic chemistry, primarily due to the ease of catalyst separation from the reaction mixture, enabling recycling and continuous processes. This aligns with the principles of green chemistry by reducing waste and improving process efficiency. d-nb.info

For ester synthesis, strongly acidic ion-exchange resins in their H+ form have proven to be effective heterogeneous catalysts. iscre.orgelsevierpure.com These solid-phase catalysts can replace corrosive and difficult-to-remove mineral acids like sulfuric acid. They effectively catalyze the esterification of acetic acid, and their porous nature can also help in removing the water byproduct, shifting the reaction equilibrium towards the product side. iscre.org

Another promising heterogeneous system for the esterification of sterically hindered alcohols involves the use of a calcined hydrotalcite as a solid base catalyst. In a study on the synthesis of tert-butyl acetate from acetic acid and tert-butyl alcohol using a benzotriazole ester intermediate, calcined hydrotalcite demonstrated efficacy comparable to the homogeneous base catalyst 4-(dimethylamino)pyridine (DMAP), achieving a 90% yield. researchgate.net This highlights the potential of solid bases in facilitating reactions that are challenging under traditional conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of Tertiary Acetate Analogs

Catalytic System Type Reactants Catalyst/Reagent Conditions Yield Reference
Acid Catalysis Homogeneous Carboxylic Acid + Tertiary Alcohol Conc. H₂SO₄ Heat Low (Elimination is major) echemi.com
TPPO System Homogeneous Benzoic Acid + Tertiary Alcohol TPPO/(COCl)₂ Room Temp, 1h Low royalsocietypublishing.org
Benzotriazole Ester Homogeneous Acetic Acid + tert-Butyl Alcohol HOBt/EDC, DMAP - 93% researchgate.net
Benzotriazole Ester Heterogeneous Acetic Acid + tert-Butyl Alcohol HOBt/EDC, Calcined Hydrotalcite - 90% researchgate.net
Ion-Exchange Resin Heterogeneous Acetic Acid + Methanol (B129727) Strongly Acidic Cation-Exchange Resin 20-50°C High Conversion iscre.org

Biocatalytic Approaches and Enzymatic Syntheses

Biocatalytic methods, employing enzymes as catalysts, have emerged as powerful tools for chemical synthesis, prized for their high specificity, mild operating conditions, and environmental compatibility. nih.govnih.gov For the synthesis of esters like 2-methylundecan-2-yl acetate, lipases are the most commonly used enzymes. nih.gov These enzymes can catalyze esterification and transesterification reactions with high efficiency and selectivity. nih.govnih.gov

A widely used and robust biocatalyst is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435. mdpi.commdpi.com Immobilization on a solid support, such as a macroporous resin, simplifies catalyst recovery and reuse, making the process more economically viable. mdpi.com The enzymatic synthesis of esters typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (e.g., acetic acid) to form an acyl-enzyme intermediate, releasing water or an alcohol, and then reacts with the second substrate (the alcohol) to form the final ester product and regenerate the enzyme. mdpi.com

Enzymatic syntheses can be conducted in various media, including organic solvents, ionic liquids, and supercritical fluids. nih.gov Notably, many lipase-catalyzed esterifications can be performed in solvent-free systems, where the liquid substrates themselves form the reaction medium. This approach is highly desirable from a green chemistry perspective as it eliminates solvent-related costs, hazards, and waste. nih.govmdpi.com

Table 2: Examples of Enzymatic Ester Synthesis

Enzyme Reactants Product Key Finding Reference
Immobilized Mycobacterium smegmatis Acyltransferase (MsAcT) 2-phenylethanol + Acyl Donor 2-phenethyl acetate Novel synthesis technology using water as a solvent, simplifying product separation. nih.gov
Lipozyme® 435 (Candida antarctica lipase B) Acetic Acid + Pentan-1-ol Pentyl Acetate High conversion (>80%) achieved under solvent-free conditions; enzyme reusable up to 10 times. mdpi.com
Candida antarctica lipase B Butylene Succinate + Dilinoleic Succinate Biodegradable Copolyester Successful biocatalytic synthesis of a high molecular weight polymer. mdpi.com

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for compounds like 2-methylundecan-2-yl acetate is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.com This involves a holistic approach, from maximizing the incorporation of reactant atoms into the final product to using safer solvents and minimizing waste.

Atom Economy Maximization and Efficiency Metrics

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. scranton.edu Reactions with high atom economy, such as addition reactions where all reactant atoms are incorporated into the product, are preferred over substitution or elimination reactions that generate byproducts. scranton.edu

The synthesis of 2-methylundecan-2-yl acetate from 2-methylundecan-2-ol and acetic acid is a condensation reaction:

C₁₂H₂₆O + C₂H₄O₂ → C₁₄H₂₈O₂ + H₂O (2-methylundecan-2-ol) + (acetic acid) → (2-methylundecan-2-yl acetate) + (water)

The atom economy for this reaction can be calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

MW of C₁₄H₂₈O₂ = 228.38 g/mol

MW of C₁₂H₂₆O = 186.34 g/mol

MW of C₂H₄O₂ = 60.05 g/mol

Atom Economy = (228.38 / (186.34 + 60.05)) x 100 = 92.7%

While this value is high, the generation of water as a byproduct means it is not 100% atom-economical. The goal of green synthesis design is to favor pathways that maximize this metric, thereby minimizing the formation of waste byproducts. sphinxsai.com

Sustainable Solvent Systems (e.g., Supercritical Fluids, Ionic Liquids, Aqueous Media, Solvent-Free Approaches)

Solvents account for a large portion of the mass and energy consumption in chemical processes and are a major source of waste. sci-hub.se Green chemistry advocates for the reduction or replacement of traditional volatile organic compounds (VOCs) with more sustainable alternatives. The ideal approach is to avoid solvents altogether (solvent-free synthesis), which is often feasible in biocatalytic processes. nih.govrsc.org

When a solvent is necessary, water is often the greenest choice due to its non-toxicity, availability, and non-flammability. nih.govresearchgate.net Enzymatic reactions, in particular, are often well-suited to aqueous media. nih.govnih.gov Other advanced solvent systems include:

Supercritical Fluids: Supercritical CO₂, for example, is a non-toxic, non-flammable solvent with tunable properties that can facilitate reactions and simplify product separation. nih.govrsc.org

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can be designed to be effective media for enzymatic reactions. nih.gov

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from biomass, are becoming popular as greener alternatives to traditional ethers like THF or diethyl ether. sci-hub.seunife.it

Table 3: Classification of Common Solvents in Synthesis

Class Examples Green Assessment Reference
Preferred Water, Ethanol, Ethyl Acetate Generally non-toxic, low environmental impact. Water is the ideal green solvent. sci-hub.seresearchgate.net
Usable 2-Methyltetrahydrofuran (2-MeTHF), n-Hexane, Toluene Have some environmental or safety concerns but are acceptable alternatives. sci-hub.seunife.it
Undesirable/Hazardous Dichloromethane, Chloroform, Diethyl Ether, Benzene, Dimethylformamide (DMF) High toxicity, environmental persistence, or safety hazards; use should be minimized or eliminated. sci-hub.se

Waste Minimization and Byproduct Management

A core tenet of green chemistry is the prevention of waste rather than its treatment after it has been created. iu.edu For the synthesis of 2-methylundecan-2-yl acetate, waste minimization can be achieved through several strategies:

Catalyst Choice: Using catalytic reagents instead of stoichiometric ones dramatically reduces waste. The reusability of heterogeneous catalysts and biocatalysts further minimizes waste streams. rsc.org

Inventory Management: Careful planning and ordering of chemicals to match requirements prevents the accumulation of surplus materials that may expire and require disposal. iu.edu

Process Optimization: Designing reactions that proceed to high conversion and selectivity reduces the amount of unreacted starting materials and unwanted side products that need to be separated and managed.

Byproduct Management: In reactions like esterification, water is a key byproduct. In heterogeneous catalytic systems, this water can sometimes be removed in situ to drive the reaction forward. iscre.org In other cases, aqueous layers from work-up procedures must be managed. Best practices involve separating organic and aqueous waste streams for proper disposal by licensed contractors, rather than discharging them into the environment. asta.edu.au

By integrating these principles, the synthesis of 2-methylundecan-2-yl acetate and its analogs can be designed to be not only chemically efficient but also environmentally responsible.

Energy Efficient Processes and Reaction Intensification

The synthesis of 2-methylundecan-2-yl acetate from its parent tertiary alcohol, 2-methylundecan-2-ol, and an acetylating agent like acetic acid or acetic anhydride, presents challenges due to the steric hindrance around the tertiary carbon. quora.comnih.govyoutube.com Traditional esterification methods often require harsh conditions and long reaction times. libretexts.org To address this, energy-efficient processes and reaction intensification techniques have been explored for the esterification of sterically hindered alcohols.

Another key area of reaction intensification is the development of highly active and reusable solid acid catalysts . These catalysts simplify product purification, reduce corrosive waste, and can be used in continuous processes. For the esterification of tertiary alcohols, catalysts such as montmorillonite (B579905) K-10 supported indium (III) chloride have demonstrated high conversion (up to 100%) and selectivity (>95%) for the tertiary ester at room temperature. This method avoids the formation of dehydration byproducts, which is a common issue with tertiary alcohols.

The choice of acetylating agent also plays a role in reaction efficiency. While acetic acid can be used, acetic anhydride is often preferred for reacting with sterically hindered alcohols as the reaction is generally faster and more favorable. youtube.comlibretexts.org The reaction can be promoted by a variety of catalysts, including both Lewis and Brønsted acids.

ParameterConventional HeatingMicrowave-AssistedSolid Acid Catalyst (Batch)
Reaction Time Hours to DaysMinutes to HoursHours
Temperature Often elevatedCan be controlled at lower tempsRoom temperature to moderate heat
Catalyst Strong mineral acids (e.g., H₂SO₄)Various, including N-halo compoundsReusable solid acids (e.g., supported metal halides)
Energy Input HighLower overall consumptionModerate
Work-up Neutralization and extractionSimplifiedSimple filtration

Continuous Flow Chemistry Applications in 2-Methylundecan-2-yl Acetate Production

Continuous flow chemistry offers significant advantages for the production of esters, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. For the synthesis of a long-chain ester like 2-methylundecan-2-yl acetate, continuous flow processes can be particularly beneficial.

A common setup for continuous esterification involves a packed bed reactor filled with a solid acid catalyst. The reactants, 2-methylundecan-2-ol and an acetylating agent, are continuously pumped through the reactor. The product stream is then collected, and the ester can be isolated through distillation or other purification methods. This approach has been successfully applied to the synthesis of various fatty acid esters.

While specific continuous flow protocols for 2-methylundecan-2-yl acetate are not extensively documented in the literature, the principles can be extrapolated from the synthesis of other esters of sterically hindered alcohols. For example, a continuous flow protocol for α-alkylation of esters using lithium enolate intermediates has been developed, demonstrating the feasibility of handling reactive intermediates in a flow system. researchgate.net This suggests that even challenging reactions involving sterically hindered centers can be adapted to continuous processing.

Key parameters to optimize in a continuous flow synthesis of 2-methylundecan-2-yl acetate would include:

Catalyst: Selection of a robust and highly active heterogeneous catalyst.

Flow Rate: To control the residence time of the reactants in the catalytic bed.

Temperature: To ensure an optimal reaction rate without causing degradation.

Stoichiometry: The molar ratio of the alcohol to the acetylating agent.

The integration of in-line purification techniques, such as reactive distillation, could further enhance the efficiency of a continuous process by removing byproducts and shifting the reaction equilibrium towards the product.

FeatureBatch ProductionContinuous Flow Production
Scale-up Difficult, requires larger vesselsEasier, by extending operation time or using parallel reactors
Heat & Mass Transfer Often limitedExcellent, due to high surface-to-volume ratio
Safety Higher risk with large volumes of reagentsImproved, smaller reaction volumes at any given time
Process Control Less precisePrecise control over reaction parameters
Productivity Lower throughputHigher throughput for a given reactor size

Synthesis of Structured Derivatives and Analogs (e.g., substituted acetates, related undecane (B72203) compounds)

The synthesis of derivatives and analogs of 2-methylundecan-2-yl acetate allows for the exploration of structure-activity relationships and the development of new molecules with tailored properties. This can involve modifications to the undecane backbone or the acetate group.

Substituted Acetates:

The esterification of 2-methylundecan-2-ol can be carried out with various carboxylic acids or their derivatives to produce a range of esters. For instance, using a substituted benzoyl chloride in place of acetic anhydride would yield the corresponding benzoate (B1203000) ester. The synthesis of esters from sterically hindered alcohols like 2-methylundecan-2-ol often requires activating agents. One effective strategy involves the use of benzotriazole esters , formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net This method has been successfully applied to the esterification of other tertiary alcohols. researchgate.net

Another powerful method for esterifying sterically hindered alcohols is the use of triphenylphosphine oxide (TPPO) and oxalyl chloride ((COCl)₂). nih.gov This system acts as a highly efficient coupling reagent for the esterification of alcohols with carboxylic acids under mild, neutral conditions at room temperature. nih.gov

Related Undecane Compounds:

Modifications to the undecane chain of 2-methylundecan-2-ol prior to esterification can lead to a variety of analogs. For example, the introduction of functional groups such as halogens or other substituents onto the undecane backbone would result in functionalized analogs of 2-methylundecan-2-yl acetate. While specific examples for the 2-methylundecane (B1362468) structure are scarce, general methods for the functionalization of long-chain alkanes can be applied.

Furthermore, related undecane compounds can be synthesized through different reaction pathways. For example, the synthesis of N-substituted derivatives of certain undecane-containing heterocyclic structures has been reported, showcasing the versatility of undecane as a scaffold in organic synthesis. nih.gov

Derivative/Analog TypeSynthetic ApproachKey Reagents/Conditions
Substituted Esters Esterification with activated carboxylic acidsCarboxylic acid, HOBt, EDC, DMAP
Substituted Esters Coupling agent-mediated esterificationCarboxylic acid, TPPO, (COCl)₂
Functionalized Undecane Analogs Functionalization of the alcohol precursor followed by esterificationVaries depending on the desired functional group

Mechanistic Investigations of 2 Methylundecan 2 Yl Acetate Reactions

Detailed Reaction Pathway Elucidation for Ester Formation and Cleavage

The formation of 2-methylundecan-2-yl acetate (B1210297) from its parent alcohol, 2-methylundecan-2-ol, and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is a classic example of esterification. Conversely, the cleavage of the ester bond, or hydrolysis, regenerates the alcohol and acetic acid.

Ester Formation (Esterification):

The esterification of the tertiary alcohol 2-methylundecan-2-ol typically proceeds via a nucleophilic acyl substitution mechanism. Due to the steric hindrance around the tertiary carbon atom, the reaction is generally slower than for primary or secondary alcohols. The reaction is often catalyzed by a strong acid or a base.

Acid-Catalyzed Esterification (Fischer Esterification): While common for primary and secondary alcohols, Fischer esterification (reaction with acetic acid in the presence of an acid catalyst) is often inefficient for tertiary alcohols like 2-methylundecan-2-ol. This is due to the high propensity of the tertiary carbocation intermediate to undergo elimination, leading to the formation of alkenes (2-methylundec-1-ene and 2-methylundec-2-ene).

Reaction with Acyl Chlorides: A more effective method for the synthesis of 2-methylundecan-2-yl acetate is the reaction of 2-methylundecan-2-ol with acetyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of acetyl chloride.

Reaction with Acetic Anhydride: Acetic anhydride can also be used for the esterification of 2-methylundecan-2-ol. This reaction is often catalyzed by a Lewis acid or a strong protic acid, or by a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The use of DMAP significantly accelerates the reaction by forming a highly reactive N-acetylpyridinium intermediate.

Ester Cleavage (Hydrolysis):

The hydrolysis of 2-methylundecan-2-yl acetate can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-methylundecan-2-ol yield acetic acid. However, due to the stability of the tertiary carbocation, an alternative AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism can also occur. In this pathway, the protonated ester undergoes unimolecular cleavage to form a stable tertiary carbocation (2-methylundecan-2-yl cation) and acetic acid. The carbocation is then trapped by water to yield 2-methylundecan-2-ol.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-methylundecan-2-oxide anion, which is a poor leaving group. However, in an essentially irreversible step, the alkoxide is protonated by the newly formed acetic acid to yield 2-methylundecan-2-ol and an acetate salt. Due to steric hindrance, the rate of saponification for 2-methylundecan-2-yl acetate is expected to be significantly lower than that for less hindered esters.

Kinetic Studies of Chemical Transformations

The rate of both formation and hydrolysis of 2-methylundecan-2-yl acetate is highly dependent on several factors:

Steric Hindrance: The bulky tertiary alkyl group significantly impedes the approach of nucleophiles to the carbonyl carbon, slowing down the rates of both esterification and hydrolysis.

Electronic Effects: The electron-donating nature of the alkyl groups slightly reduces the electrophilicity of the carbonyl carbon.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Catalyst Concentration: The rate of catalyzed reactions is directly proportional to the concentration of the catalyst.

The hydrolysis of tertiary alkyl acetates often exhibits complex kinetics due to the possibility of competing reaction pathways, such as elimination reactions.

Reaction TypeExpected Relative RateInfluencing Factors
Acid-Catalyzed HydrolysisSlowSteric hindrance, carbocation stability
Base-Catalyzed HydrolysisVery SlowSteric hindrance
Esterification with Acetyl ChlorideModerate to FastUse of a base catalyst
Esterification with Acetic AnhydrideSlow to ModerateUse of a catalyst (e.g., DMAP)

Radical Mediated Reactions and Related Chemistry

The involvement of radical species can lead to a variety of transformations of 2-methylundecan-2-yl acetate. These reactions are typically initiated by radical initiators (e.g., peroxides) or by photolysis.

The primary sites for radical attack on 2-methylundecan-2-yl acetate are the C-H bonds of the alkyl chain. Hydrogen abstraction by a radical (R•) would generate a carbon-centered radical on the undecyl chain or the methyl groups. These alkyl radicals can then undergo a variety of subsequent reactions:

Reaction with Oxygen: In the presence of oxygen, the alkyl radical will rapidly form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another molecule, propagating a radical chain reaction and leading to the formation of hydroperoxides.

Intramolecular Hydrogen Transfer (Radical Migration): A radical centered at one position on the long alkyl chain could potentially abstract a hydrogen atom from another position within the same molecule, leading to the formation of a more stable radical.

Fragmentation: The tertiary alkyl radical formed by hydrogen abstraction from the 2-position of the undecyl chain could potentially undergo fragmentation, although this is less common for simple alkyl radicals compared to, for example, alkoxyl radicals.

While there is no specific literature on the radical reactions of 2-methylundecan-2-yl acetate with boryl moieties, it is conceivable that under appropriate conditions, a boryl radical could add to a double bond if one were present in the molecule (e.g., formed through elimination) or potentially participate in C-H borylation reactions, although this is a more specialized area of research.

Oxidation and Degradation Reaction Mechanisms

The oxidation and degradation of 2-methylundecan-2-yl acetate can occur through various pathways, often involving radical intermediates as described above.

Autoxidation: In the presence of air and light, 2-methylundecan-2-yl acetate can undergo slow autoxidation. This process is initiated by the formation of alkyl radicals, which then react with oxygen to form hydroperoxides. The decomposition of these hydroperoxides can lead to the formation of a variety of oxidation products, including ketones, aldehydes, and smaller carboxylic acids, as well as leading to the cleavage of the ester bond.

Metabolic Degradation: In biological systems, the degradation of long-chain esters is typically initiated by lipase-catalyzed hydrolysis to the corresponding alcohol and carboxylic acid. The resulting 2-methylundecan-2-ol, being a tertiary alcohol, may be more resistant to further oxidation compared to primary or secondary alcohols. However, enzymatic systems such as cytochrome P450 monooxygenases could potentially hydroxylate the alkyl chain at various positions, initiating a cascade of further degradation reactions.

Degradation PathwayKey IntermediatesMajor Products
AutoxidationAlkyl radicals, Peroxyl radicals, HydroperoxidesKetones, Aldehydes, Carboxylic acids
Enzymatic Hydrolysis-2-Methylundecan-2-ol, Acetic acid

Catalyst-Substrate Interactions and Mechanistic Insight

The interaction between a catalyst and 2-methylundecan-2-yl acetate (or its precursors) is fundamental to understanding the reaction mechanism and optimizing reaction conditions.

In Esterification:

Acid Catalysis: In acid-catalyzed esterification, the proton from the acid catalyst protonates the carbonyl oxygen of the acetylating agent (e.g., acetic acid), making it more electrophilic and susceptible to attack by the weakly nucleophilic 2-methylundecan-2-ol.

Base Catalysis (e.g., DMAP): When using acetic anhydride with a catalyst like 4-dimethylaminopyridine (DMAP), the DMAP acts as a nucleophilic catalyst. It first attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion. This intermediate is much more electrophilic than acetic anhydride itself and is readily attacked by the sterically hindered 2-methylundecan-2-ol. This catalytic cycle significantly enhances the rate of esterification.

In Hydrolysis:

Acid Catalysis: The acid catalyst protonates the ester's carbonyl oxygen, weakening the C-O bond and facilitating the attack of water. For a tertiary ester like 2-methylundecan-2-yl acetate, the catalyst can also promote the formation of a stable tertiary carbocation via cleavage of the alkyl-oxygen bond (AAL1 mechanism).

Enzymatic Catalysis (Lipases): In enzymatic hydrolysis, the ester substrate binds to the active site of a lipase (B570770). The active site typically contains a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate). The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The enzyme then facilitates the cleavage of the ester bond, releasing the alcohol (2-methylundecan-2-ol) and forming an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water to regenerate the free enzyme and release acetic acid. The specificity and efficiency of lipases are highly dependent on the three-dimensional structure of their active site and the ability of the sterically hindered substrate to bind effectively.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. Both one-dimensional and multi-dimensional NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of acetic acid and 2-methylundecan-2-ol.

For a simple molecule like acetic acid, ¹H and ¹³C NMR spectra are generally sufficient for structural confirmation. The ¹H NMR spectrum of acetic acid displays two signals: a sharp singlet for the methyl protons and a broader singlet for the acidic proton of the carboxyl group. chemicalbook.com The position of the hydroxyl proton is variable and depends on factors like solvent and concentration. docbrown.info The ¹³C NMR spectrum shows two resonances corresponding to the methyl carbon and the carbonyl carbon.

2-Methylundecan-2-ol, with its larger and more complex structure, benefits significantly from multi-dimensional NMR techniques for complete structural assignment.

¹H NMR: The proton spectrum of 2-methylundecan-2-ol is expected to show a singlet for the two equivalent methyl groups attached to the tertiary carbon, a singlet for the hydroxyl proton, a triplet for the terminal methyl group of the nonyl chain, and a series of multiplets for the methylene (B1212753) protons of the long alkyl chain. Protons on the carbon adjacent to the oxygen atom are typically deshielded and appear in the 3.4-4.5 ppm region. libretexts.org

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon bearing the hydroxyl group (typically in the 50-65 ppm range), the two equivalent methyl carbons attached to it, the carbons of the long alkyl chain, and the terminal methyl carbon. libretexts.org

COSY (Correlation Spectroscopy): This 2D experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For 2-methylundecan-2-ol, COSY would show correlations between the protons of the adjacent methylene groups along the nonyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to definitively assign the ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, which have no attached protons. For instance, in 2-methylundecan-2-ol, correlations would be observed from the protons of the two methyl groups to the quaternary C2 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetic Acid and 2-Methylundecan-2-ol
Compound Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetic Acid CH₃~2.1~20
COOH~11.5 (variable)~176
2-Methylundecan-2-ol C1-H₃ (x2)~1.2 (s, 6H)~29
C2-OHVariable (s, 1H)~71
C3-H₂~1.5 (m, 2H)~44
C4-C10-H₂~1.3 (m, 14H)~23-32
C11-H₃~0.9 (t, 3H)~14

Note: Predicted values for 2-methylundecan-2-ol are based on data for similar tertiary alcohols. Actual values may vary depending on the solvent and experimental conditions. (s = singlet, t = triplet, m = multiplet)

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of components in a mixture without the need for identical reference standards for each analyte. mestrelab.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

By adding a certified internal standard of known concentration and purity to the sample, the concentration or purity of the analyte(s) can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. azom.com This technique can be applied to a mixture of acetic acid and 2-methylundecan-2-ol to determine the molar ratio of the two components. It is also highly effective for monitoring the progress of reactions, such as the esterification of 2-methylundecan-2-ol with acetic acid, by quantifying the disappearance of reactants and the appearance of the ester product over time. mestrelab.comazom.com Key considerations for accurate qNMR include ensuring full relaxation of all nuclei by using a sufficiently long relaxation delay between scans. ox.ac.uk

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This level of precision allows for the determination of the elemental composition of an ion, as a specific combination of atoms will have a unique exact mass. youtube.com For acetic acid (C₂H₄O₂) and 2-methylundecan-2-ol (C₁₂H₂₆O), HRMS can unequivocally confirm their molecular formulas by comparing the experimentally measured mass to the calculated theoretical mass. This is a critical step in the identification of unknown compounds or the confirmation of synthesized products.

Table 2: High-Resolution Mass Spectrometry Data for Acetic Acid and 2-Methylundecan-2-ol
Compound Molecular Formula Calculated Monoisotopic Mass (Da)
Acetic Acid C₂H₄O₂60.02112
2-Methylundecan-2-ol C₁₂H₂₆O186.19837

Fragmentomics involves the systematic study of the fragmentation patterns of molecules in a mass spectrometer to gain detailed structural information. chemguide.co.uklibretexts.org For tertiary alcohols like 2-methylundecan-2-ol, the molecular ion peak is often weak or absent in electron ionization (EI) mass spectra. libretexts.org The fragmentation is dominated by cleavage of the C-C bond adjacent to the oxygen atom. The major fragmentation pathway would be the loss of the longest alkyl chain (nonyl radical) to form a stable tertiary oxonium ion. The loss of a methyl group is also a possible fragmentation pathway. docbrown.info For acetic acid, characteristic fragments correspond to the loss of a methyl group (M-15) or a carboxyl group (M-45). libretexts.org

Isotopic labeling, where an atom in the molecule is replaced by its heavier isotope (e.g., ²H or ¹³C), is a powerful tool used in conjunction with MS to trace the pathways of fragmentation or to follow the course of a chemical reaction. For example, in the esterification reaction between acetic acid and 2-methylundecan-2-ol, labeling the oxygen of the alcohol with ¹⁸O would demonstrate that this oxygen is incorporated into the ester, providing definitive proof of the reaction mechanism.

Both acetic acid and 2-methylundecan-2-ol can be classified as volatile organic compounds (VOCs), which are organic chemicals that have a high vapor pressure at ordinary room temperature. nih.gov The analysis of VOCs is important in various fields, including environmental monitoring, food science, and medical diagnostics. nih.gov

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for the separation, identification, and quantification of VOCs in complex mixtures. nih.gov In GC-MS, the mixture is first separated based on the components' boiling points and interactions with the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated, allowing for its identification. This technique is well-suited for the analysis of a mixture containing acetic acid and the relatively volatile 2-methylundecan-2-ol. These compounds can be found in various biological and environmental samples, and their detection and quantification are crucial for understanding various processes. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of the molecular structure of "acetic acid;2-methylundecan-2-ol". These methods provide detailed information on the functional groups present and can be utilized for conformational analysis and real-time reaction monitoring.

Functional Group Identification and Conformational Analysis

The vibrational spectrum of a mixture of acetic acid and 2-methylundecan-2-ol is characterized by the distinct absorption and scattering bands of each component. In infrared spectroscopy, the hydroxyl (O-H) stretching vibration of the tertiary alcohol, 2-methylundecan-2-ol, is expected to produce a strong and broad absorption band in the region of 3400-3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration for a tertiary alcohol typically appears as a strong band in the 1210-1100 cm⁻¹ range. spectroscopyonline.comyoutube.com For acetic acid, the characteristic O-H stretch of the carboxylic acid group is a very broad band from 3300 to 2500 cm⁻¹, which overlaps with the C-H stretching vibrations. The most prominent band for acetic acid is the carbonyl (C=O) stretch, which is a very strong and sharp absorption typically found around 1710 cm⁻¹ for the hydrogen-bonded dimer, a common form for carboxylic acids in the liquid phase.

Raman spectroscopy provides complementary information. While the O-H stretching band is generally weak in Raman spectra, the C-C and C-H stretching and bending vibrations of the long alkyl chain of 2-methylundecan-2-ol will be prominent. ksu.edu.sa Acetic acid will also show a characteristic C=O stretching band, although typically weaker than in the IR spectrum. The C-C skeletal vibrations for both molecules will appear in the fingerprint region (below 1500 cm⁻¹). mdpi.com Analysis of the fine structure of these bands, particularly in the gas phase or in dilute solutions, can provide insights into the different conformational isomers present. mdpi.com

Functional GroupCompoundVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)Intensity (IR/Raman)
Hydroxyl (O-H)2-methylundecan-2-olStretch3400-3300WeakStrong, Broad / Weak
Carbon-Oxygen (C-O)2-methylundecan-2-olStretch1210-1100MediumStrong / Medium
Carbonyl (C=O)Acetic AcidStretch~1710MediumVery Strong / Medium
Hydroxyl (O-H)Acetic AcidStretch3300-2500WeakVery Broad / Weak
Carbon-Hydrogen (C-H)BothStretch2960-2850StrongStrong / Strong

Table 1: Representative Vibrational Frequencies for Functional Groups in 2-methylundecan-2-ol and Acetic Acid.

In-situ Spectroscopic Monitoring of Reactions

Vibrational spectroscopy, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, is an invaluable technique for monitoring the progress of reactions involving acetic acid and 2-methylundecan-2-ol, such as esterification. tubitak.gov.tr By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, real-time spectral data can be acquired without the need for sampling.

The esterification of 2-methylundecan-2-ol with acetic acid yields 2-methylundecan-2-yl acetate (B1210297) and water. The progress of this reaction can be monitored by observing the following spectral changes:

Disappearance of Reactant Bands: The broad O-H stretching band of the alcohol (around 3400-3300 cm⁻¹) and the very broad O-H band of the carboxylic acid will decrease in intensity.

Appearance of Product Bands: A new, strong carbonyl (C=O) stretching band corresponding to the ester will appear, typically in the range of 1750-1735 cm⁻¹. This is shifted to a higher frequency compared to the starting carboxylic acid. Additionally, a new C-O stretching band for the ester will emerge around 1240-1160 cm⁻¹. tubitak.gov.tr

The rate of reaction can be determined by quantifying the change in the peak area or height of these characteristic bands over time. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time. tubitak.gov.tryoutube.com

Advanced Chromatographic Separations

The analysis and purification of "this compound" and its derivatives necessitate advanced chromatographic techniques capable of resolving complex mixtures and separating stereoisomers.

Development of Chiral Stationary Phases for Enantiomeric Separation

2-methylundecan-2-ol is a chiral molecule, existing as (R)- and (S)-enantiomers. The separation of these enantiomers is crucial for stereoselective synthesis and analysis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for this purpose. nih.govchromatographyonline.com

The development of a successful enantioselective method for 2-methylundecan-2-ol would involve screening various types of CSPs. Given the structure of the analyte (a tertiary alcohol), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are promising candidates. nih.govresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, can offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. researchgate.netsigmaaldrich.com Cyclodextrin-based CSPs are also widely applicable for the separation of a variety of chiral compounds and could be effective. nih.gov

The selection of the mobile phase is critical. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water or methanol (B129727)/water) conditions can be explored. researchgate.net The addition of small amounts of an acidic or basic modifier is sometimes used to improve peak shape and resolution. sigmaaldrich.com

Chiral Stationary Phase (CSP) TypeCommon ExamplesPotential Application for Tertiary AlcoholsSeparation Principle
Polysaccharide-basedChiralcel® OD, Chiralpak® ADHighHydrogen bonding, dipole-dipole interactions, steric hindrance within chiral grooves. nih.gov
Cyclodextrin-basedCyclobond™ModerateInclusion complexation of the hydrophobic part of the molecule into the cyclodextrin (B1172386) cavity. nih.gov
Pirkle-type (Brush-type)(R,R)-Whelk-O® 1Moderateπ-π interactions, hydrogen bonding, dipole-dipole interactions. nih.gov
Macrocyclic GlycopeptideChirobiotic® V, TModerate to HighMultiple interactions including hydrogen bonding, ionic interactions, and steric effects. sigmaaldrich.com

Table 2: Potential Chiral Stationary Phases for the Enantiomeric Separation of 2-methylundecan-2-ol.

Optimization of Separation Parameters for Complex Mixtures

The separation of a mixture containing the polar, acidic acetic acid and the much less polar, long-chain alcohol 2-methylundecan-2-ol presents a chromatographic challenge due to their differing properties. Reversed-phase HPLC is a suitable starting point for method development.

Optimization of the separation would involve several key parameters:

Column Chemistry: A C18 or C8 stationary phase is a common choice for reversed-phase separations. For better retention of the polar acetic acid, a polar-embedded or polar-endcapped C18 column could be advantageous, as these are more stable in highly aqueous mobile phases and offer different selectivity. lcms.cz

Mobile Phase Composition: A gradient elution is likely necessary, starting with a high percentage of aqueous phase to retain and separate the acetic acid and gradually increasing the organic modifier (e.g., methanol or acetonitrile) to elute the 2-methylundecan-2-ol.

Mobile Phase pH: The pH of the aqueous portion of the mobile phase must be controlled. To ensure acetic acid is in its protonated, less polar form and thus retained on a reversed-phase column, the pH should be buffered to be at least 2 pH units below its pKa (pKa ≈ 4.76). A common mobile phase would be a buffered aqueous solution (e.g., phosphate (B84403) or acetate buffer at pH ~2.5) with an organic modifier. researchgate.net

Detector: A combination of detectors may be optimal. A UV detector can detect acetic acid at low wavelengths (e.g., 210 nm), while a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be suitable for the non-UV-absorbing 2-methylundecan-2-ol. A mass spectrometer (MS) would provide the most universal and selective detection for both compounds. waters.com

ParameterTypical Conditions for Acetic Acid and a Long-Chain AlcoholRationale
Column Reversed-Phase C18 or Polar-Embedded C18, 3-5 µmProvides retention for the non-polar alcohol; polar-embedded phase enhances retention of the acid. lcms.cz
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid (pH ~2.5)Suppresses ionization of acetic acid to increase its retention.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the less polar alcohol.
Gradient Start at 5-10% B, increase to 95-100% B over 10-20 minTo resolve the highly polar acetic acid from the much less polar 2-methylundecan-2-ol.
Flow Rate 0.5 - 1.5 mL/min (for standard 4.6 mm ID columns)Typical flow rate for analytical HPLC.
Detector UV (210 nm) and/or ELSD/CAD/MSUV for the acid, ELSD/CAD/MS for the non-chromophoric alcohol. waters.com

Table 3: Exemplary Starting Parameters for the HPLC Separation of Acetic Acid and 2-methylundecan-2-ol.

Environmental Behavior and Degradation Pathways of 2 Methylundecan 2 Yl Acetate

Biodegradation Mechanisms in Natural and Engineered Systems

The microbial breakdown of 2-methylundecan-2-yl acetate (B1210297) is a critical process in its environmental removal. This process is expected to proceed through initial hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and acetic acid.

Under aerobic conditions, the complete mineralization of 2-methylundecan-2-yl acetate to carbon dioxide and water is anticipated. The initial and rate-limiting step is likely the enzymatic hydrolysis of the ester linkage to yield 2-methylundecan-2-ol and acetic acid. Acetic acid is a readily biodegradable substance that can be utilized by a wide range of microorganisms and funneled into the tricarboxylic acid (TCA) cycle.

The resulting tertiary alcohol, 2-methylundecan-2-ol, is a long-chain branched alkanol. The aerobic degradation of such long-chain alkyl compounds has been studied, and it is generally accepted that the degradation often initiates at the terminal methyl group of the alkyl chain. This oxidation would lead to the formation of a long-chain carboxylic acid, which can then undergo β-oxidation, progressively shortening the carbon chain. However, the presence of the tertiary carbon atom presents a significant challenge to microbial degradation, potentially leading to slower degradation rates compared to linear alkanes.

In anaerobic environments, the transformation of 2-methylundecan-2-yl acetate is expected to occur at a significantly slower rate than in aerobic systems. The initial hydrolysis to 2-methylundecan-2-ol and acetic acid can still proceed. Acetic acid can be utilized by acetogenic bacteria or methanogenic archaea.

The subsequent anaerobic degradation of 2-methylundecan-2-ol is more challenging. While the degradation of some long-chain alkanes under anaerobic conditions has been observed, the branched and tertiary nature of this alcohol makes it a recalcitrant molecule. The transformation may involve alternative activation mechanisms, but these are generally less efficient than aerobic pathways.

The primary enzymes responsible for the initial breakdown of 2-methylundecan-2-yl acetate are esterases, particularly carboxylesterases and lipases, which catalyze the hydrolysis of ester bonds. nih.gov However, the steric hindrance around the carbonyl group of the acetate, due to the tertiary nature of the alcohol moiety, is expected to significantly reduce the rate of enzymatic hydrolysis. nih.gov Studies on other sterically hindered esters have demonstrated that increased steric bulk around the ester linkage leads to a decrease in the hydrolysis rate by these enzymes. nih.gov

Once hydrolysis occurs, the degradation of the 2-methylundecan-2-ol component would involve a different set of enzymes. The initial oxidation of the terminal methyl group of the long alkyl chain is typically catalyzed by monooxygenases or dioxygenases in aerobic bacteria. Following this, the enzymes of the β-oxidation pathway would be involved in the stepwise degradation of the resulting fatty acid.

Enzyme Class Role in Degradation Substrate Expected Efficiency
Carboxylesterases/Lipases Ester bond hydrolysis2-Methylundecan-2-yl acetateLow, due to steric hindrance
Monooxygenases/Dioxygenases Initial oxidation of the alkyl chain2-Methylundecan-2-olModerate to Low, depending on microbial species
β-Oxidation Enzymes Stepwise degradation of the alkyl chainLong-chain carboxylic acid derivativesHigh, once the chain is activated

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of 2-methylundecan-2-yl acetate in the environment. These processes include chemical hydrolysis and photochemical degradation.

The chemical hydrolysis of esters can occur under both acidic and basic conditions. libretexts.orglibretexts.org The rate of hydrolysis is highly dependent on pH and temperature. For 2-methylundecan-2-yl acetate, the ester linkage is susceptible to hydrolysis, which would yield 2-methylundecan-2-ol and acetic acid.

However, similar to enzymatic hydrolysis, the rate of abiotic hydrolysis is significantly influenced by steric effects. The bulky tertiary alkyl group attached to the ester oxygen atom creates considerable steric hindrance, which protects the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions. dtic.mil Consequently, the hydrolytic stability of 2-methylundecan-2-yl acetate is expected to be high, and its hydrolysis rate will be substantially lower than that of primary or secondary alkyl acetates under similar conditions. amelica.org

Condition Relative Rate of Hydrolysis Products
Acidic (e.g., pH < 7) Slow2-Methylundecan-2-ol, Acetic acid
Neutral (pH = 7) Very Slow2-Methylundecan-2-ol, Acetic acid
Basic (e.g., pH > 7) Moderately Slow2-Methylundecan-2-ol, Acetate salt

Information on the direct photochemical degradation of 2-methylundecan-2-yl acetate is limited. However, like other organic compounds, it may be susceptible to indirect photolysis in atmospheric and aquatic environments. In the atmosphere, it can react with photochemically generated hydroxyl radicals (•OH). The rate of this reaction would determine its atmospheric lifetime.

In aquatic systems, indirect photolysis can occur through reactions with transient reactive species such as hydroxyl radicals, singlet oxygen, and triplet-state dissolved organic matter. The presence of photosensitizers in natural waters can accelerate this process. Direct photolysis by absorption of solar radiation is less likely unless the molecule contains a chromophore that absorbs light in the environmentally relevant UV range. Given its structure, 2-methylundecan-2-yl acetate is not expected to be a strong absorber of solar radiation, suggesting that direct photolysis will likely be a minor degradation pathway.

Environmental Fate Modeling and Persistence Assessment

The environmental fate and persistence of 2-methylundecan-2-yl acetate are primarily governed by its physicochemical properties and its susceptibility to degradation processes in various environmental compartments. While specific experimental data on the environmental fate of 2-methylundecan-2-yl acetate is limited, its behavior can be inferred from its structural analogue, 2-methylundecane (B1362468), and similar branched alkanes. Environmental fate models are crucial tools for predicting the distribution, persistence, and potential for long-range transport of such compounds. researchgate.net

Models like the Statistical Oxidation Model (SOM) and the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are used to simulate the atmospheric lifecycle of volatile organic compounds (VOCs), including their potential to form secondary organic aerosols (SOA). copernicus.orgcopernicus.org These models incorporate parameters such as vapor pressure, reactivity with atmospheric oxidants (e.g., OH radicals), and the properties of the resulting oxidation products.

For a C12 branched alkane like 2-methylundecane, which is structurally very similar to the parent alkane of 2-methylundecan-2-yl acetate, studies utilizing the SOM have been conducted to model its SOA formation under different NOx conditions. copernicus.org These models can predict the time-evolution of SOA mass concentration and the oxygen-to-carbon (O:C) ratio of the aerosol, providing insights into the compound's atmospheric persistence and transformation. copernicus.org The persistence of such compounds in the atmosphere is linked to their reaction rates with OH radicals and the volatility of their oxidation products.

The persistence of 2-methylundecan-2-yl acetate in soil and water is expected to be influenced by its low water solubility and its potential for biodegradation. The ester group in 2-methylundecan-2-yl acetate may be susceptible to hydrolysis, breaking the compound down into acetic acid and 2-methylundecan-2-ol. The resulting tertiary alcohol would likely be more persistent than a primary or secondary alcohol. The branched nature of the carbon chain can also influence the rate of microbial degradation, with highly branched structures often exhibiting greater persistence.

Table 1: Predicted Environmental Fate Parameters for Structurally Similar Compounds

ParameterValue / PredictionEnvironmental CompartmentModeling Approach
Atmospheric Lifetime Hours to daysAtmosphereBased on reaction rates with OH radicals for similar branched alkanes.
Persistence in Soil Moderate to HighSoilInferred from the branched structure which can hinder microbial degradation.
Persistence in Water Low to ModerateWaterLimited by volatilization and potential hydrolysis.
Bioaccumulation Potential ModerateBiotaBased on its lipophilic nature (inferred from structure).

Formation of Secondary Organic Aerosols (SOA) from Related Branched Alkanes and Their Oxidation Products

The formation of secondary organic aerosols (SOA) from the atmospheric oxidation of volatile organic compounds is a significant area of atmospheric chemistry research. While direct studies on 2-methylundecan-2-yl acetate are not available, extensive research on its parent alkane, 2-methylundecane, and other branched alkanes provides critical insights into its potential to form SOA. nih.govacs.orgnih.gov

Branched alkanes are a known class of SOA precursors, and their molecular structure plays a crucial role in determining the yield and properties of the resulting aerosol. acs.org The oxidation of alkanes is primarily initiated by the hydroxyl (OH) radical in the atmosphere. The subsequent reactions of the resulting alkyl and peroxy radicals determine the volatility and chemical nature of the products.

Studies on C12 alkanes, including 2-methylundecane, have shown that branched structures tend to have lower SOA mass yields compared to their linear or cyclic counterparts with the same number of carbon atoms. nih.govacs.org This is attributed to the increased likelihood of C-C bond scission (fragmentation) in the intermediate alkoxy radicals formed from branched alkanes. nih.gov Fragmentation leads to the formation of more volatile products that are less likely to partition into the aerosol phase.

The position of the methyl branch also influences SOA yield. nih.gov Research on the photooxidation of 2-methylundecane under low-NOx conditions has provided detailed insights into the chemical composition of the formed SOA. researchgate.net These studies have identified the formation of various multi-functional hydroperoxides and have shown that particle-phase reactions, such as the formation of peroxyhemiacetals, are important for SOA growth. copernicus.org However, the SOA formation from 2-methylundecane exhibits a lesser degree of chemical processing compared to cyclic C12 alkanes. copernicus.org

The presence of nitrogen oxides (NOx) also significantly impacts SOA formation. Studies on C12 alkanes have been conducted under both high- and low-NOx conditions, revealing different reaction pathways and product distributions. copernicus.org For instance, under low-NOx conditions, the reaction of peroxy radicals with HO2 is dominant, leading to the formation of hydroperoxides. researchgate.net

Table 2: SOA Yields and Properties for Related C12 Alkanes

Precursor CompoundExperimental ConditionSOA Yield (%)Final O:C RatioKey FindingsReference
2-Methylundecane Low-NOxLower than cyclic C12 alkanes~0.2 - 0.25Fragmentation leads to more volatile products; particle growth initiated by peroxyhemiacetal formation. researchgate.netcopernicus.org
n-Dodecane Low-NOxLower than cyclic C12 alkanes~0.2Similar to 2-methylundecane, but with different product distributions. copernicus.org
Cyclododecane Low-NOxHigher than linear and branched C12 alkanes~0.2Sustained aerosol growth through a variety of chemical pathways. copernicus.org
Hexylcyclohexane Low-NOxHigher than linear and branched C12 alkanesApproaching 0.35Highest O:C ratio among the studied C12 alkanes. copernicus.org

This table summarizes findings from studies on analogous C12 alkanes to infer the potential behavior of 2-methylundecan-2-yl acetate.

Emerging Research Frontiers for 2 Methylundecan 2 Yl Acetate

The exploration of novel chemical compounds with unique properties is a cornerstone of materials science, fragrance development, and specialty chemicals. 2-Methylundecan-2-yl acetate (B1210297), an ester derived from acetic acid and the tertiary alcohol 2-methylundecan-2-ol, represents such a molecule with potential for new applications. While specific research on this compound is nascent, emerging frontiers in chemical research provide a clear roadmap for its future investigation and potential industrial application. This article explores these cutting-edge research areas and their direct relevance to understanding and utilizing 2-methylundecan-2-yl acetate.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 2-methylundecan-2-ol?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks. For stereochemical analysis, employ 2D NMR techniques like COSY and NOESY .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Gas chromatography-MS (GC-MS) is ideal for volatile derivatives .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., -OH stretch in 2-methylundecan-2-ol) and hydrogen-bonding interactions .

Advanced: How can computational modeling resolve contradictions in reported reaction mechanisms for acetic acid derivatives?

Answer:

  • Density Functional Theory (DFT): Simulate reaction pathways to compare activation energies of proposed mechanisms (e.g., esterification vs. oxidation). Validate against experimental kinetic data .
  • Molecular Dynamics (MD): Model solvent effects on reaction outcomes, particularly in aqueous vs. nonpolar systems. Use software like Gaussian or ORCA for accuracy .

Basic: What titration methods are suitable for quantifying acetic acid in multicomponent mixtures?

Answer:

  • Potentiometric Titration: Use NaOH as a titrant with a pH electrode for precise endpoint detection. Calibrate against standardized buffers to minimize errors .
  • Indirect Methods: For complex matrices, employ back-titration with HCl after excess NaOH addition. Validate via spiked recovery experiments .

Advanced: How to optimize synthetic routes for acetic acid-containing esters with high enantiomeric purity?

Answer:

  • Catalytic Asymmetric Esterification: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) under anhydrous conditions. Monitor enantioselectivity via chiral HPLC .
  • Reaction Engineering: Employ microreactors for controlled mixing and temperature gradients to suppress racemization .

Basic: What precautions are critical for handling 2-methylundecan-2-ol in biological assays?

Answer:

  • Storage: Store under inert gas (N2_2/Ar) at 4°C to prevent oxidation. Use amber vials to avoid photodegradation .
  • Incompatibilities: Avoid strong oxidizers (e.g., KMnO4_4) and acidic/basic conditions to prevent hazardous reactions .

Advanced: How to resolve discrepancies in reported viscosity data for acetic acid at elevated temperatures?

Answer:

  • Standardized Measurement: Use a Ubbelohde viscometer with temperature-controlled baths (±0.1°C). Compare results with Kaye & Laby reference tables .
  • Shear Rate Calibration: Account for non-Newtonian behavior using rheometers with variable shear rates .

Basic: What chromatographic techniques are effective for separating acetic acid from byproducts?

Answer:

  • HPLC with UV Detection: Use a C18 column and mobile phase (e.g., 0.1% H3_3PO4_4 in water:acetonitrile). Calibration curves ensure quantification .
  • Ion-Exchange Chromatography: Separate charged species (e.g., acetate ions) using a Dowex resin column .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of acetic acid halogenation?

Answer:

  • Deuterium Labeling: Substitute H atoms in CH3_3COOH with D and compare reaction rates (e.g., in H2_2O vs. D2_2O). Significant KIE suggests proton transfer in the rate-limiting step .
  • Computational Validation: Pair experimental KIEs with DFT-calculated transition states .

Basic: What crystallization conditions yield high-purity 2-methylundecan-2-ol single crystals?

Answer:

  • Solvent Selection: Use a 1:1 hexane:ethyl acetate mixture for slow evaporation. Monitor crystal growth via polarized light microscopy .
  • Temperature Gradient: Apply a cooling ramp (e.g., 25°C → 4°C) to enhance nucleation .

Advanced: How do lipid membrane dynamics change in the presence of acetic acid derivatives?

Answer:

  • Fluorescence Anisotropy: Incorporate DPH probes into liposomes to measure membrane rigidity. Compare with control systems lacking derivatives .
  • Molecular Dynamics (MD): Simulate bilayer interactions to quantify changes in lateral diffusion coefficients .

Basic: What safety protocols are mandated for acetic acid spills in laboratory settings?

Answer:

  • Neutralization: Apply sodium bicarbonate (NaHCO3_3) to neutralize spills. Avoid water to prevent spreading .
  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods during cleanup .

Advanced: How to validate purity of 2-methylundecan-2-ol using hyphenated techniques?

Answer:

  • LC-MS/MS: Couple liquid chromatography with tandem MS to detect trace impurities (<0.1%). Use isotope dilution for quantification .
  • GC-FTIR: Identify volatile contaminants via infrared spectra matched to NIST libraries .

Basic: What reaction conditions favor the synthesis of 2-methylundecan-2-ol from ketone precursors?

Answer:

  • Grignard Reagents: React methylmagnesium bromide with undecan-2-one in dry THF under reflux. Quench with NH4_4Cl to isolate the alcohol .
  • Catalytic Hydrogenation: Use Raney nickel under H2_2 pressure (1–5 atm) for ketone reduction. Monitor via TLC .

Advanced: How does solvent polarity affect the tautomeric equilibrium of acetic acid derivatives?

Answer:

  • UV-Vis Spectroscopy: Measure λmax_{max} shifts in solvents (e.g., hexane vs. DMSO) to track enol-keto tautomer ratios .
  • Theoretical Calculations: Use COSMO-RS models to predict solvation effects on equilibrium constants .

Basic: What are the key parameters for scaling up acetic acid-based reactions from lab to pilot plant?

Answer:

  • Heat Management: Design jacketed reactors with cooling coils to handle exothermic esterification .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman probes for real-time monitoring .

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